A Technical Guide to the Molecular Weight and Isotopic Enrichment of Diphenylamine-d6
A Technical Guide to the Molecular Weight and Isotopic Enrichment of Diphenylamine-d6
This guide provides an in-depth technical overview of Diphenylamine-d6, focusing on its molecular weight and the critical concept of isotopic enrichment. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document will delve into the theoretical underpinnings, practical applications, and robust analytical methodologies for the comprehensive characterization of this isotopically labeled compound.
Introduction to Diphenylamine-d6: Properties and Applications
Diphenylamine, with the chemical formula (C₆H₅)₂NH, is an aromatic amine widely used as an industrial antioxidant, stabilizer in smokeless powder, and in the synthesis of dyes and pharmaceuticals.[1][2][3] Its deuterated analogue, Diphenylamine-d6, where six hydrogen atoms on the phenyl rings are replaced by deuterium, is a valuable tool in various scientific disciplines. The primary motivation for using deuterated compounds lies in the kinetic isotope effect, where the heavier deuterium isotope can slow down metabolic processes, leading to improved pharmacokinetic profiles of drug candidates.[4][5] Furthermore, deuterated compounds serve as indispensable internal standards in quantitative mass spectrometry-based analyses due to their chemical identity and mass difference from their non-deuterated counterparts.[4][6]
Core Molecular Properties
A precise understanding of the molecular properties of Diphenylamine-d6 is fundamental for its application.
| Property | Value | Source |
| Chemical Formula | C₁₂H₅D₆N | [7] |
| Molecular Weight (Monoisotopic) | 175.126809831 Da | [7] |
| Molecular Weight (Average) | 175.26 g/mol | [7][8] |
| Synonyms | Diphenyl-2,2',4,4',6,6'-d6-amine, 2,4,6-trideuterio-N-(2,4,6-trideuteriophenyl)aniline | [7] |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the molecular weight is the weighted average of all naturally occurring isotopes.
The Concept of Isotopic Enrichment
Isotopic enrichment is a crucial parameter for any isotopically labeled compound, defining the percentage of a specific isotope at a given labeled position.[9] It is a common misconception that a "d6" compound consists of 100% of molecules containing exactly six deuterium atoms.[10] In reality, the synthesis of deuterated compounds results in a population of molecules with varying numbers of deuterium atoms, known as isotopologues.[10]
For Diphenylamine-d6, a stated isotopic enrichment of 98 atom % D signifies that at each of the six designated positions on the phenyl rings, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom.[8] This distinction between site-specific enrichment and the overall molecular composition is critical for accurate experimental design and data interpretation.[9]
Statistical Distribution of Isotopologues
The distribution of isotopologues in a deuterated compound follows a binomial expansion.[9][10] This statistical reality means that even with a high isotopic enrichment, a sample of Diphenylamine-d6 will contain not only the desired d6 species but also d5, d4, and other isotopologues in predictable proportions.[10] Understanding this distribution is vital for interpreting mass spectrometry data accurately.
Analytical Characterization: A Dual Approach
A comprehensive characterization of Diphenylamine-d6 necessitates a combination of analytical techniques to determine not only its chemical purity but also its isotopic enrichment and the distribution of isotopologues.[4][5] The two cornerstones of this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
Mass Spectrometry for Isotopic Distribution
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the relative abundance of each isotopologue.[10][11] By separating ions based on their mass-to-charge ratio, MS can provide a detailed profile of the isotopic composition of a sample.[10]
-
Sample Preparation: Dissolve a known concentration of Diphenylamine-d6 in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis:
-
Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.
-
Acquisition Mode: Operate the mass spectrometer in full scan mode to capture the entire isotopic cluster of the molecular ion.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the d6, d5, d4, etc., isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total of all isotopologue peak areas.[12]
-
Correct for the natural abundance of ¹³C to refine the enrichment calculation.[12]
-
Caption: Workflow for Isotopic Enrichment Analysis by LC-MS.
NMR Spectroscopy for Structural Integrity and Enrichment Confirmation
While MS provides the distribution of isotopologues, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structural integrity of the molecule and the specific positions of deuterium labeling.[4][5] For highly deuterated compounds, both Proton (¹H) and Deuterium (²H or D) NMR are employed.[13]
-
¹H NMR: In a highly deuterated sample, the residual proton signals are significantly reduced.[13] Quantitative ¹H NMR (qNMR) can be used to accurately measure these residual protons against a known internal standard, providing a highly precise determination of the overall isotopic enrichment.[10]
-
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a spectrum that is analogous to a proton spectrum.[13] This technique is invaluable for confirming that deuteration has occurred at the intended positions on the molecule and for identifying any unexpected labeling.[13]
-
Sample Preparation: Accurately weigh and dissolve the Diphenylamine-d6 sample and a suitable internal standard in a deuterated NMR solvent (e.g., DMSO-d6).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Integrate the signals corresponding to the residual protons on the phenyl rings and the signal of the internal standard.
-
Calculate the isotopic enrichment based on the relative integrals.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms on the phenyl rings to confirm their positions.
-
Caption: Dual NMR Approach for Characterization.
Conclusion: Ensuring Scientific Rigor
References
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
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Diphenyl-2,2',4,4',6,6'-D6-amine. PubChem. Available at: [Link]
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Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]
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Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]
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Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. Springer. Available at: [Link]
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DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics. Available at: [Link]
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Diphenylamine. NIST WebBook. Available at: [Link]
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Diphenylamine. Wikipedia. Available at: [Link]
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Diphenylamine. Sciencemadness Wiki. Available at: [Link]
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Role of Diphenylamine as a Stabilizer in Propellants. DTIC. Available at: [Link]
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